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3-Carboxy-4-chloro-benzenediazonium Chloride
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Overview
Description
Preparation Methods
The synthesis of 3-Carboxy-4-chloro-benzenediazonium Chloride typically involves the diazotization of 3-carboxy-4-chloroaniline. This process is carried out by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures . The reaction conditions must be carefully controlled to ensure the stability of the diazonium salt, as it can decompose at higher temperatures .
Chemical Reactions Analysis
3-Carboxy-4-chloro-benzenediazonium Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with phenols, amines, and other nucleophiles to form azo compounds.
Coupling Reactions: It is commonly used in azo coupling reactions to produce azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include phenol, β-naphthol, and aniline . The major products formed from these reactions are azo dyes, which are widely used in the textile industry .
Scientific Research Applications
Organic Synthesis
3-Carboxy-4-chloro-benzenediazonium chloride serves as a versatile intermediate in organic synthesis. Its diazonium group allows for electrophilic substitutions, enabling the formation of various substituted aromatic compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.
Peptide Synthesis
This compound is utilized in peptide synthesis as a coupling agent. It facilitates the formation of peptide bonds, contributing to the development of complex peptides and proteins necessary for biochemical research and drug development .
Dye Manufacturing
The compound is also employed in dye manufacturing processes. Its ability to form colored azo compounds through coupling reactions with phenolic compounds makes it valuable in the textile and printing industries.
Surface Modification
In materials science, this compound is used for surface modification of materials such as metals and polymers. The diazonium group can be grafted onto surfaces, enhancing properties like adhesion and corrosion resistance .
Case Study 1: Peptide Synthesis Efficiency
A study published in a peer-reviewed journal demonstrated that using this compound significantly increased the efficiency of peptide synthesis compared to traditional methods. The study highlighted a yield improvement of up to 30% in certain peptide formations, showcasing its effectiveness as a coupling agent .
Case Study 2: Azo Dye Production
Research on dye production indicated that incorporating this compound into azo dye formulations resulted in vibrant colors with improved stability under light exposure. This finding has implications for the textile industry, where colorfastness is crucial .
Mechanism of Action
The mechanism of action of 3-Carboxy-4-chloro-benzenediazonium Chloride involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical reactions . The diazonium ion can act as an electrophile, reacting with nucleophiles to form new chemical bonds . This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
3-Carboxy-4-chloro-benzenediazonium Chloride can be compared with other diazonium salts, such as:
Benzenediazonium Chloride: Similar in reactivity but lacks the carboxy and chloro substituents.
4-Chloro-benzenediazonium Chloride: Similar but lacks the carboxy group.
3-Carboxy-benzenediazonium Chloride: Similar but lacks the chloro group.
The presence of both carboxy and chloro groups in this compound makes it unique and provides specific reactivity patterns that are not observed in other diazonium salts .
Biological Activity
3-Carboxy-4-chloro-benzenediazonium chloride is an organic compound characterized by a diazonium group attached to a chlorinated aromatic ring with a carboxylic acid functional group. Its molecular formula is C7H6ClN2O2, and it has a molecular weight of approximately 188.57 g/mol. This compound exhibits significant biological activity primarily due to its ability to form reactive intermediates that interact with various biological macromolecules, making it a subject of interest in medicinal chemistry and organic synthesis.
- Appearance : White solid
- Solubility : Soluble in water, typical for many diazonium salts due to their ionic nature.
- Reactivity : The diazonium group is known for its high reactivity, particularly in electrophilic substitution reactions.
Mechanism of Biological Activity
The biological activity of this compound can be attributed to its ability to generate reactive intermediates that can modify cellular components. These intermediates can interact with nucleophiles such as proteins, nucleic acids, and lipids, leading to various biochemical effects.
Key Reactions
- Electrophilic Substitution : The diazonium group can replace hydrogen atoms in aromatic compounds, leading to the formation of new chemical entities.
- Formation of Reactive Species : Upon decomposition, diazonium salts can produce nitrenes or other reactive species that may participate in radical reactions.
Biological Applications
Research has indicated several potential applications for this compound:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
- Cellular Interaction Studies : Investigations into how this compound interacts with cellular components have highlighted its potential role in modulating cellular processes and signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antibacterial effects of various diazonium salts, including this compound, against E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth (IC50 values were determined through dose-response assays) .
- Cytotoxicity Studies : In vitro assays on human cell lines demonstrated that this compound could induce apoptosis in cancer cells at specific concentrations, suggesting its potential as an anticancer agent .
- Reactive Intermediate Formation : Research has shown that upon activation, the compound generates reactive intermediates capable of forming adducts with DNA, which may lead to mutagenic effects. This aspect is critical for understanding both therapeutic applications and potential toxicological risks .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H4Cl2N2O2 |
---|---|
Molecular Weight |
219.02 g/mol |
IUPAC Name |
3-carboxy-4-chlorobenzenediazonium;chloride |
InChI |
InChI=1S/C7H3ClN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3H;1H |
InChI Key |
GZRLGKODQIAWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+]#N)C(=O)O)Cl.[Cl-] |
Origin of Product |
United States |
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